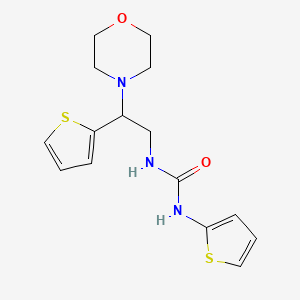![molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2](/img/structure/B2882282.png)
(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate . It has a molecular weight of 338.19 and is stored under an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20 (13 (11)19-14 (17)18-12)15 (21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 338.19 .Applications De Recherche Scientifique
PET Imaging Agent in Parkinson's Disease
- Application : This compound has been used in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for observing the LRRK2 enzyme in Parkinson's disease. The synthesis involves a series of chemical reactions starting from 2,4,5-trichloropyrimide and yields a high radiochemical purity product (Wang et al., 2017).
Development of Solution Formulations
- Application : Research has focused on developing suitable formulations for early toxicology and clinical studies. This involves evaluating various nonaqueous solution formulations to prevent or delay precipitation of poorly soluble compounds, potentially improving in vivo exposure and dose proportionality (Burton et al., 2012).
Antibacterial Activity
- Application : Novel pyrimidines and thiazolidinones, synthesized using this compound, have been investigated for their antibacterial activity. Microwave irradiation has been utilized for the synthesis of these compounds, which were then screened for effectiveness against bacterial strains (Merugu et al., 2010).
Synthesis and Spectral Analysis
- Application : The compound has been used in the synthesis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds have shown potential in various biological activities, including as kinase inhibitors and anticancer agents (Thanusu et al., 2010).
Inhibition of Tumor Necrosis Factor Alpha
- Application : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown properties for inhibiting tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer treatment and inflammation management (Lei et al., 2017).
Investigation of Cannabinoid Receptors
- Application : The compound has been used in studies examining the effects of various agents on cannabinoid receptors, which has implications in understanding the mechanism of action of drugs targeting these receptors (Landsman et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antitumor compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death
Biochemical Pathways
Given its potential antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis
Result of Action
If it indeed exhibits antitumor activity, it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXQWMWHXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)
![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)



![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)
![5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2882219.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)